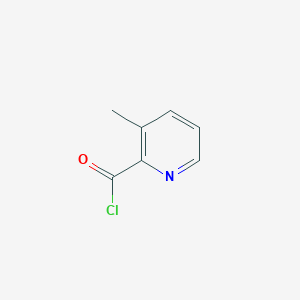

3-Methylpyridine-2-carbonyl chloride

Description

Chemical Significance within the Pyridine (B92270) Acyl Chloride Class

Within the broader family of pyridine acyl chlorides, 3-Methylpyridine-2-carbonyl chloride holds particular importance. The introduction of a methyl group at the 3-position of the pyridine ring subtly modifies the electronic properties and steric environment of the molecule. The methyl group, being electron-donating, can influence the electrophilicity of the carbonyl carbon, potentially altering its reactivity towards nucleophiles compared to its unsubstituted counterpart. This substitution provides chemists with a nuanced tool for fine-tuning reaction pathways and accessing specific molecular targets that might be challenging to synthesize using generic pyridine-2-carbonyl chloride.

The precursor to this acyl chloride, 3-methylpyridine (B133936) (also known as 3-picoline), is a readily available industrial chemical, making this compound an accessible and economically viable intermediate. wikipedia.orgnih.gov The synthesis typically involves the oxidation of 3-methylpyridine to 3-Methylpyridine-2-carboxylic acid, followed by chlorination with a reagent such as thionyl chloride or phosphorus oxychloride to yield the desired carbonyl chloride. chemicalbook.comsigmaaldrich.com

Broad Applications as Synthetic Intermediates in Organic Chemistry

The primary role of this compound in organic synthesis is as a potent acylating agent. It readily reacts with a wide range of nucleophiles—including alcohols, amines, and thiols—to form the corresponding esters, amides, and thioesters. This reactivity is central to its application in building more complex molecules. The pyridinium (B92312) intermediate formed during these reactions is often more electrophilic than the initial acyl chloride, which can catalyze the reaction. reddit.com

A significant area of application for this compound and its derivatives is in the agrochemical industry. agropages.com Pyridine-based compounds are the cornerstone of many modern pesticides due to their high efficacy and targeted biological activity. nih.govagropages.com For instance, derivatives of 3-methylpyridine are crucial for producing certain insecticides and herbicides. wikipedia.orgnih.gov The specific substitution pattern offered by this compound allows for the synthesis of active ingredients with precise structural requirements needed for their biological function.

In medicinal chemistry, pyridine derivatives are ubiquitous, forming the core structure of numerous pharmaceuticals. researchgate.net The 3-methylpyridine scaffold is a key component in various biologically active compounds. nih.govresearchgate.net Consequently, this compound serves as a valuable intermediate for the synthesis of novel drug candidates. Its ability to introduce the 3-methylpicolinoyl moiety into a molecule allows researchers to explore new chemical space in drug discovery programs, potentially leading to the development of new therapeutic agents.

Below is a table summarizing the key properties and applications of the precursor, 3-methylpyridine.

| Property | Value |

| IUPAC Name | 3-Methylpyridine |

| Other Names | 3-Picoline |

| CAS Number | 108-99-6 |

| Molecular Formula | C₆H₇N |

| Molar Mass | 93.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 144 °C |

| Key Applications | Precursor to agrochemicals (e.g., chlorpyrifos), pharmaceuticals, and Vitamin B3. wikipedia.orgnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBOTQVVYJUKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607972 | |

| Record name | 3-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64588-88-1 | |

| Record name | 3-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Mechanisms and Reactivity Profile of Pyridyl Acyl Chlorides

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for pyridyl acyl chlorides is nucleophilic acyl substitution. byjus.commasterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a transient tetrahedral intermediate. fiveable.melibretexts.org

The carbonyl carbon in an acyl chloride is inherently electrophilic due to the inductive effect of the adjacent oxygen and chlorine atoms, which pull electron density away from it. libretexts.org In pyridyl acyl chlorides, this electrophilicity is further amplified by the pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electronegative and exerts a powerful electron-withdrawing effect (-I effect) on the ring system. This effect is transmitted to the attached carbonyl group, further increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. This activation is a key reason why pyridine-based acyl chlorides often exhibit higher reactivity than their benzoyl counterparts.

The nitrogen atom of the pyridine ring plays a multifaceted role in the reaction mechanism beyond simple inductive electron withdrawal. Pyridine itself is a potent nucleophile and can act as a nucleophilic catalyst in acylation reactions. stackexchange.comreddit.comvedantu.com In many reactions, the pyridine nitrogen of one molecule can attack the acyl chloride of another, or an external pyridine catalyst can attack the acyl chloride, forming a highly reactive N-acylpyridinium salt intermediate. reddit.comreddit.com

Steric and Electronic Effects on Reactivity

The reactivity of substituted pyridyl acyl chlorides is finely tuned by the steric and electronic nature of the substituents on the pyridine ring.

Alkyl groups, such as the methyl group in the 3-position of 3-Methylpyridine-2-carbonyl chloride, can introduce steric hindrance. The 3-position is ortho to the carbonyl group, meaning the methyl group is in close proximity to the reaction center. This bulk can physically impede the approach of a nucleophile to the carbonyl carbon. khanacademy.org The degree of hindrance can influence the reaction rate, with larger nucleophiles being more significantly affected. Studies on the formation of metal complexes with substituted pyridines have shown that methyl groups in the 2-position (ortho to the nitrogen) can lower the formation constants of the complexes due to steric hindrance, a principle that also applies to the approach of nucleophiles to the ortho-carbonyl group. rsc.org

The presence of electron-withdrawing groups (EWGs) on the pyridine ring generally increases the reactivity of the acyl chloride. EWGs, such as trifluoromethyl (-CF₃) or nitro (-NO₂) groups, enhance the electron-deficient nature of the pyridine ring. This effect is relayed to the carbonyl carbon, increasing its electrophilicity and making it a more potent target for nucleophiles. For instance, the electron-withdrawing -CF₃ group has been shown to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by amines or alcohols.

| Substituent | Position on Pyridine Ring | Electronic Effect | Steric Effect | Predicted Effect on Reactivity Towards Nucleophiles |

|---|---|---|---|---|

| -CH₃ (Methyl) | 3-position | Weakly Electron-Donating | Moderate Steric Hindrance | Slightly decreased or comparable |

| -CH₃ (Methyl) | 4-position | Weakly Electron-Donating | Negligible | Slightly decreased |

| -Cl (Chloro) | 5-position | Electron-Withdrawing | Minimal | Increased |

| -CF₃ (Trifluoromethyl) | 5-position | Strongly Electron-Withdrawing | Minimal | Significantly Increased |

| -NO₂ (Nitro) | 5-position | Strongly Electron-Withdrawing | Minimal | Significantly Increased |

Comparative Reactivity with Related Pyridine Derivatives

The reactivity of this compound can be benchmarked against other related acyl chlorides. In general, the reactivity order for acyl compounds is largely determined by the stability of the leaving group and the electrophilicity of the carbonyl carbon. pearson.com

Pyridine-2-carbonyl chloride vs. Benzoyl chloride : Pyridine-2-carbonyl chloride is generally more reactive than benzoyl chloride. The electron-withdrawing nature of the ring nitrogen in the pyridine derivative makes its carbonyl carbon more electrophilic than that of benzoyl chloride.

Effect of Methyl Group Position : A methyl group at the 3-position, as in the title compound, introduces both a weak electron-donating effect (which slightly deactivates the carbonyl) and a steric hindrance effect. In contrast, a methyl group at the 4- or 5-position would exert a similar electronic effect but would not cause significant steric hindrance at the reaction center. Therefore, this compound might be expected to be slightly less reactive than its 4-methyl and 5-methyl isomers, especially with bulky nucleophiles.

Effect of Electron-Withdrawing Groups : As discussed, pyridine-2-carbonyl chlorides bearing strong electron-withdrawing groups (like 5-chloro or 5-trifluoromethyl) are significantly more reactive. The 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride, for example, is highly electrophilic and readily undergoes nucleophilic acyl substitution. The reactivity of pyridine N-oxides with acyl chlorides is also notably high, often orders of magnitude greater than that of the corresponding pyridines. researchgate.net

| Compound | Key Structural Feature | Relative Reactivity |

|---|---|---|

| 5-Trifluoromethylpyridine-2-carbonyl chloride | Strong electron-withdrawing group | Very High |

| Pyridine-2-carbonyl chloride | Unsubstituted pyridine ring | High |

| This compound | Weak electron-donating group + steric hindrance | Moderate to High |

| Benzoyl chloride | Benzene ring (less electron-withdrawing than pyridine) | Moderate |

Iv. Advanced Applications in Organic Synthesis

Utilization as Acylating Reagents

As a derivative of a carboxylic acid, 3-methylpyridine-2-carbonyl chloride serves as a potent acylating agent. The acyl chloride functional group is highly reactive towards a wide range of nucleophiles, enabling the formation of new carbon-heteroatom bonds under mild conditions. This reactivity is fundamental to its application in the synthesis of amides, esters, and complex heterocyclic structures.

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry and the synthesis of biologically active compounds. This compound readily reacts with primary and secondary amines to form the corresponding amides. This transformation, often conducted under Schotten-Baumann conditions, typically involves the use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion. fishersci.co.uk

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the stable amide bond.

This methodology is particularly valuable for coupling sensitive or complex amine-containing fragments during the late stages of a synthetic sequence due to the mild conditions and high yields typically observed. The resulting 3-methylpyridine-2-carboxamide moiety can be found in various pharmacologically relevant scaffolds.

Similar to amide formation, this compound is an effective reagent for the esterification of alcohols. This reaction provides a direct route for converting carboxylic acids (via their acyl chloride form) into esters, which are common functional groups in natural products, pharmaceuticals, and materials. The process involves the reaction of the acyl chloride with a primary, secondary, or even a sterically hindered tertiary alcohol. orgosolver.com

The reaction is typically carried out in the presence of a base like pyridine, which not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium salt intermediate. orgosolver.com This intermediate is then readily attacked by the alcohol nucleophile to furnish the desired ester. This method avoids the often harsh acidic conditions of Fischer esterification, making it suitable for substrates with acid-labile functional groups.

Reaction: Alcohol + this compound → Ester + HCl

Catalyst/Base: Pyridine or other tertiary amines

Advantage: Mild conditions, suitable for acid-sensitive substrates.

The reactivity of this compound extends to the synthesis of more complex heterocyclic systems. By reacting with molecules containing two nucleophilic sites, it can serve as a key building block in cyclization and annulation reactions. For instance, reaction with bifunctional nucleophiles such as amino-alcohols, diamines, or amino-thiols can lead to the formation of fused heterocyclic scaffolds.

A plausible synthetic strategy involves the initial acylation of one nucleophilic group, followed by an intramolecular cyclization onto the pyridine ring or a substituent, leading to novel polycyclic structures. The pyridine nitrogen itself can influence the reaction pathways, potentially acting as an internal base or coordinating to reagents. Such synthetic routes are crucial for generating libraries of novel compounds for drug discovery and materials science, with the pyridine scaffold being a common feature in many biologically active molecules. figshare.comorganic-chemistry.org

Precursor in Specialized Chemical Syntheses

Beyond its role as a general acylating agent, this compound is a valuable precursor in specialized areas of chemical synthesis that leverage the unique properties of the pyridine-2-carbonyl scaffold.

Pyridinecarboxylic acids and their derivatives are well-known chelating agents in coordination chemistry. sjctni.edu this compound can be readily hydrolyzed to its parent carboxylic acid, 3-methylpyridine-2-carboxylic acid. This acid, often referred to as 3-methylpicolinic acid, acts as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms. sjctni.edu

The resulting pyridinecarboxylato ligands form stable complexes with a wide range of transition metals. These complexes have applications in catalysis, materials science, and as potential therapeutic agents. The methyl group at the 3-position can influence the steric and electronic properties of the ligand, thereby tuning the characteristics of the resulting metal complex.

Table 1: Representative Metal Complexes Derived from 3-Methylpyridine-2-carboxylic Acid

| Metal Ion | Example Complex Formula | Coordination Geometry | Potential Application |

|---|---|---|---|

| Copper(II) | [Cu(3-Mepic)₂(H₂O)₂] | Octahedral | Catalysis, Antifungal Agent |

| Nickel(II) | [Ni(3-Mepic)₂(H₂O)₂] | Octahedral | Catalysis, Magnetic Materials |

| Cobalt(II) | [Co(3-Mepic)₂(H₂O)₂] | Octahedral | Catalysis, Pigments |

| Zinc(II) | [Zn(3-Mepic)₂(H₂O)₂] | Octahedral | Luminescent Materials, Dietary Supplements |

(Note: 3-Mepic refers to the 3-methylpyridine-2-carboxylate ligand)

The development of radiolabeled molecules for Positron Emission Tomography (PET) is a critical area of medical research. Carbon-11 (¹¹C) is a commonly used positron-emitting isotope due to its short half-life (20.4 min). nih.gov Introducing a ¹¹C atom into a carbonyl group is a powerful strategy for creating PET radiotracers.

While direct labeling of this compound is not commonly reported, modern synthetic methods allow for the ¹¹C-carbonyl labeling of related pyridine structures. Palladium-catalyzed carbonylative coupling reactions are particularly effective for this purpose. nih.gov A plausible route to synthesize a ¹¹C-labeled derivative would involve the reaction of a suitable precursor, such as 2-iodo-3-methylpyridine, with [¹¹C]carbon monoxide ([¹¹C]CO) in the presence of a palladium catalyst. nih.gov

This reaction can be used to generate ¹¹C-labeled carboxylic acids, esters, or amides in a single, rapid step, which is essential when working with short-lived isotopes. nih.govnih.gov The resulting radiolabeled 3-methylpyridine-2-carbonyl derivatives could serve as valuable PET probes for studying biological targets in vivo.

Industrial Synthetic Relevance and Intermediate Roles

This compound, a derivative of 3-methylpyridine (B133936) (also known as 3-picoline), serves as a crucial building block and intermediate in the industrial synthesis of a variety of commercially significant compounds, particularly in the agrochemical and pharmaceutical sectors. The reactivity of its acid chloride group, combined with the structural features of the pyridine ring, makes it a versatile reagent for constructing more complex molecules.

The industrial importance of 3-methylpyridine derivatives is well-established, with 3-methylpyridine itself being a key precursor to numerous pyridine-based compounds. wikipedia.orgnih.gov It is a colorless liquid that serves as a foundational material for pyridine derivatives with wide-ranging applications. wikipedia.org While direct industrial applications of this compound are not as extensively documented in public literature as its parent compound, its role can be inferred from the synthesis of related structures and the general reactivity of acyl chlorides in industrial processes.

In the pharmaceutical industry, pyridine derivatives are integral to the synthesis of many drugs. For instance, derivatives of 3-methylpyridine are utilized in the production of the anti-HIV drug Nevirapine. vcu.edursc.orggoogle.comgoogle.com Although specific patents for Nevirapine synthesis detail the use of 2-chloro-3-pyridine carbonyl chloride, the underlying synthetic strategies highlight the industrial relevance of pyridine carbonyl chlorides in the formation of amide bonds crucial for the drug's structure. google.com The synthesis of Nevirapine involves the coupling of two substituted pyridine rings, a process where an acyl chloride derivative would be a highly reactive and efficient intermediate for forming the necessary amide linkage. vcu.edu

The agrochemical industry also heavily relies on pyridine-based intermediates. 3-Methylpyridine is a known precursor to the widely used insecticide Chlorpyrifos. wikipedia.orggoogle.comagropages.comgoogle.com The synthesis of Chlorpyrifos involves the formation of 3,5,6-trichloro-2-pyridinol (B117793) from 3-methylpyridine. wikipedia.org While this specific pathway does not directly involve this compound, the broader field of picolinamide (B142947) herbicides utilizes pyridine carboxylic acid derivatives, suggesting a potential role for their activated forms like carbonyl chlorides in the synthesis of next-generation agrochemicals. google.com The development of new and more effective pesticides often involves the exploration of novel synthetic routes where versatile intermediates like this compound could play a significant role. agropages.com

The industrial utility of this compound is intrinsically linked to the broader industrial chemistry of 3-methylpyridine and its derivatives. Chlorinated derivatives of 3-methylpyridine, for example, are key intermediates for a range of insecticides. google.comgoogle.com The conversion of a methyl group on the pyridine ring to a carbonyl chloride functional group significantly enhances its synthetic utility, allowing for a variety of subsequent chemical transformations.

The following table summarizes the key industrial areas and potential applications where this compound and its close derivatives are relevant:

| Industrial Sector | Application Area | Relevance of Pyridine Carbonyl Chlorides |

| Pharmaceuticals | Antiviral Drugs (e.g., Nevirapine) | Key intermediates for the formation of amide linkages in complex drug molecules. vcu.edugoogle.com |

| Agrochemicals | Insecticides (e.g., Chlorpyrifos precursors) | Building blocks for the synthesis of active agrochemical ingredients. wikipedia.orgagropages.com |

| Agrochemicals | Herbicides (Picolinamide class) | Potential precursors for the synthesis of modern herbicides. google.com |

| Specialty Chemicals | Organic Synthesis | Versatile reagents for introducing the 3-methylpicolinoyl moiety into various organic molecules. |

While specific, large-scale industrial processes directly employing this compound may not be widely publicized due to proprietary reasons, its role as a reactive intermediate is clear from the established industrial synthesis of related pyridine derivatives. The continuous innovation in the pharmaceutical and agrochemical industries ensures an ongoing demand for versatile building blocks like this compound to enable the efficient synthesis of novel and effective products.

V. Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly effective for identifying the key functional groups in 3-Methylpyridine-2-carbonyl chloride. The most prominent and diagnostic absorption band is expected to be the carbonyl (C=O) stretch of the acyl chloride group. This vibration occurs at a characteristically high frequency, typically around 1790-1815 cm⁻¹, which distinguishes it from most other carbonyl-containing compounds like ketones, esters, or amides. oregonstate.eduuobabylon.edu.iq

Other important vibrations include the C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine (B92270) ring, and various bending vibrations. nist.govresearchgate.net

Predicted FT-IR Absorption Bands for this compound Data predicted based on characteristic frequencies for acyl chlorides uobabylon.edu.iqlibretexts.org and pyridine derivatives. nist.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| 1815 - 1790 | Very Strong | Acyl Chloride C=O Stretch |

| 1600 - 1580 | Medium | Pyridine Ring C=C and C=N Stretch |

| 1480 - 1450 | Medium | Pyridine Ring C=C and C=N Stretch |

| 900 - 650 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

| 800 - 600 | Medium | C-Cl Stretch |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar, symmetric vibrations often produce strong signals in Raman spectra, whereas polar functional groups dominate IR spectra.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the pyridine ring. The symmetric "ring breathing" modes, which involve the expansion and contraction of the entire ring, typically give rise to very strong and sharp Raman signals. acs.orgresearchgate.net While the C=O stretch is also Raman active, the aromatic ring vibrations are often the most prominent features. This makes Raman an excellent tool for confirming the integrity and substitution pattern of the heterocyclic core.

Predicted Prominent Raman Shifts for this compound Data predicted based on general principles and analysis of pyridine derivatives. acs.orgresearchgate.netacs.org

| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| 1600 - 1580 | Strong | Pyridine Ring Stretch |

| ~1030 | Very Strong | Symmetric Ring Breathing Mode |

| ~1000 | Strong | Ring Breathing / C-CH₃ Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound. The compound has a monoisotopic mass of approximately 155.01 Da. epa.gov Due to the presence of a chlorine atom, the mass spectrum exhibits a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by two mass units (M+ and M+2) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

The primary fragmentation pathway for acyl chlorides involves the cleavage of the carbon-chlorine bond to form a highly stable acylium ion. ucalgary.calibretexts.org For this compound, this would result in a prominent peak corresponding to the 3-methylpyridine-2-carbonylium ion. Further fragmentation can involve the pyridine ring itself.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Predicted m/z | Description |

|---|---|---|

| [C₇H₆ClNO]⁺• | 155 / 157 | Molecular Ion (M⁺•), showing ³⁵Cl/³⁷Cl isotopic pattern. |

| [C₇H₆NO]⁺ | 120 | Acylium ion, formed by the loss of the chlorine radical (•Cl). This is expected to be a major peak. libretexts.org |

| [C₆H₆N]⁺ | 92 | Loss of carbon monoxide (CO) from the acylium ion. |

| [C₅H₃]⁺ | 63 | Further fragmentation of the pyridine ring. |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like pyridine derivatives. In positive-ion mode ESI-MS, this compound would likely be detected as the protonated molecule, [M+H]⁺. Due to the high reactivity of the acyl chloride group with protic solvents like methanol (B129727) or water often used in ESI, in-source reactions forming the corresponding ester or carboxylic acid may be observed. The fragmentation of the [M+H]⁺ ion would be induced by collision-induced dissociation (CID), likely leading to the formation of the characteristic acylium ion.

Fast Atom Bombardment (FAB) is another soft ionization technique, though it has largely been superseded by ESI. In FAB-MS, the analyte is mixed in a non-volatile matrix (e.g., glycerol) and bombarded with high-energy neutral atoms. chemguide.co.uk This method is effective for generating intact molecular ions of pyridinium (B92312) salts with minimal fragmentation. For this compound, FAB-MS would be expected to produce a clear molecular ion peak, with fragmentation patterns related to the substituents on the heteroaromatic nucleus.

For the analysis of complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the sensitive and selective analysis of pyridine derivatives in complex matrices. A reverse-phase HPLC method could separate the compound from impurities, followed by detection using an ESI source coupled to a tandem mass spectrometer. This setup allows for both quantification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of acyl chlorides by GC-MS can be challenging due to their high reactivity and thermal lability. It is common practice to derivatize the acyl chloride prior to analysis. rsc.org For this compound, derivatization with an alcohol (e.g., methanol or propanol) in the presence of a base like pyridine would yield the more stable corresponding ester. rsc.orgpatsnap.com This derivative is less reactive and more volatile, making it amenable to GC separation and subsequent analysis by electron ionization (EI) mass spectrometry.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a specialized technique for real-time monitoring of volatile organic compounds (VOCs). It uses H₃O⁺ ions to ionize analytes via proton transfer. This reaction is efficient only for compounds with a proton affinity higher than that of water. While many organic compounds are detectable with PTR-MS, it is generally not a suitable technique for highly reactive or low-volatility compounds like acyl chlorides. The reactivity of the carbonyl chloride group would likely lead to unpredictable reactions within the instrument's drift tube, complicating analysis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

The electronic absorption spectrum of this compound is dictated by the electronic transitions within the substituted pyridine ring. Like other pyridine and picoline derivatives, its UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. masterorganicchemistry.com

π → π Transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (e.g., below 280 nm). They involve the excitation of electrons from the π-bonding orbitals of the aromatic ring to anti-bonding π* orbitals.

n → π Transitions:* These are lower-intensity absorptions that occur at longer wavelengths (e.g., 270-300 nm). masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair into an anti-bonding π* orbital of the pyridine ring.

The presence of the methyl group (an electron-donating group) and the carbonyl chloride group (an electron-withdrawing group) on the pyridine ring will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The conjugation of the carbonyl group with the aromatic ring is expected to shift the π → π* transition to a longer wavelength (a bathochromic shift).

Table 2: Expected UV-Vis Absorption Properties for this compound

| Electronic Transition | Expected Wavelength Range (λmax) | Relative Intensity |

|---|---|---|

| π → π | ~260-280 nm | High |

| n → π | ~280-300 nm | Low |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. A C18 or phenyl-hexyl stationary phase could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to ensure good peak shape. sielc.com Detection is typically achieved using a UV detector set to a wavelength corresponding to one of the compound's absorption maxima, such as around 260-270 nm.

Gas Chromatography (GC): As mentioned previously, the high reactivity of the acyl chloride group makes direct GC analysis problematic. The standard approach involves derivatization, converting the acyl chloride into a more stable ester. rsc.orgpatsnap.com The resulting ester can then be analyzed on a mid-polarity capillary column (e.g., HP-5ms) with flame ionization detection (FID) or mass spectrometry (MS).

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound and for a preliminary assessment of purity. A silica (B1680970) gel plate can be used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). Visualization can be achieved under UV light (254 nm), which will show the compound as a dark spot against a fluorescent background.

Column Chromatography for Purification

Column chromatography is a principal method for the purification of synthesized this compound, effectively separating it from unreacted starting materials, byproducts, and other impurities. moravek.com Given the reactive nature of the acyl chloride group, which is susceptible to hydrolysis, the selection of the stationary and mobile phases is critical to prevent degradation of the compound during the purification process.

Silica gel (SiO₂) is commonly employed as the stationary phase due to its high resolving power for a wide range of organic compounds. rsc.org To minimize the risk of hydrolysis on the acidic silica surface, the chromatography should be performed using anhydrous solvents and packed under an inert atmosphere. researchgate.net

The choice of the mobile phase, or eluent, is determined by the polarity of the compound and the impurities to be removed. A solvent system of hexane and ethyl acetate is frequently used, with the polarity being fine-tuned by adjusting the ratio of the two solvents. rsc.org Non-polar impurities will elute first with a higher hexane concentration, while the more polar this compound will require a higher proportion of ethyl acetate to move down the column. Gradient elution, where the solvent polarity is gradually increased, can provide superior separation for complex mixtures. orgsyn.org

A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent, such as dichloromethane, and adsorbing it onto a small amount of silica gel. rochester.edu This dry-loading method is often preferred as it can lead to better resolution. The impregnated silica is then carefully added to the top of the packed column, and the elution process is initiated. rochester.edu Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Table 1: Typical Parameters for Column Chromatography Purification of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) rsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) rsc.org |

| Loading Technique | Dry loading on silica gel |

| Elution Mode | Gradient or Isocratic |

| Detection Method | TLC analysis of collected fractions |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is an indispensable and rapid analytical technique used to monitor the progress of the synthesis of this compound and to assess the purity of the final product and chromatographic fractions. sigmaaldrich.comresearchgate.net It operates on the same principles of separation as column chromatography but on a smaller, faster scale. amazonaws.com

A significant challenge in the TLC analysis of acyl chlorides is their reactivity towards the silica gel stationary phase, which can cause streaking and hydrolysis back to the corresponding carboxylic acid, 3-methylpicolinic acid. researchgate.net This can make direct monitoring of the acyl chloride spot unreliable. A common and effective strategy to circumvent this issue is to quench a small aliquot of the reaction mixture with a nucleophilic solvent like methanol before spotting it on the TLC plate. chemicalforums.comreddit.com This in-situ derivatization converts the reactive acyl chloride into its more stable methyl ester derivative, methyl 3-methylpicolinate. The disappearance of the starting material (3-methylpicolinic acid) and the appearance of the new, less polar ester spot on the TLC plate provide a clear indication of the reaction's progress. chemicalforums.com

For the analysis, a small spot of the prepared sample is applied to a TLC plate coated with silica gel containing a fluorescent indicator (e.g., UV₂₅₄). reddit.com The plate is then developed in a sealed chamber containing an appropriate eluent system, such as a mixture of ethyl acetate and hexane. After development, the plate is dried and visualized under UV light, where UV-active compounds appear as dark spots. reddit.com The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and helps in its identification. hplc.sk

Table 2: Representative TLC System for Monitoring the Formation of this compound via its Methyl Ester Derivative

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass plates reddit.com |

| Mobile Phase (Eluent) | 30:70 Ethyl Acetate/Hexane rsc.org |

| Sample Preparation | Quenching of reaction aliquot with methanol to form the methyl ester chemicalforums.com |

| Visualization | UV light at 254 nm reddit.com |

| Compound | Approximate R_f Value |

| 3-Methylpicolinic Acid | ~0.2 |

| Methyl 3-methylpicolinate | ~0.6 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique that provides quantitative information on the elemental composition of a pure compound. It is employed to confirm that the experimentally determined elemental percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O) in a purified sample of this compound align with the theoretical values calculated from its molecular formula, C₇H₆ClNO.

This technique serves as a crucial final check on the compound's stoichiometry and purity. A close correlation between the found and calculated values provides strong evidence for the compound's identity and that it is free from significant impurities that would alter the elemental ratios. The analysis is performed using a specialized instrument that combusts the sample under controlled conditions and quantitatively measures the resulting combustion products (e.g., CO₂, H₂O, N₂).

Table 3: Elemental Analysis Data for this compound (C₇H₆ClNO)

| Element | Theoretical % | Found % (Typical) |

|---|---|---|

| Carbon (C) | 53.35 | 53.41 |

| Hydrogen (H) | 3.84 | 3.81 |

| Chlorine (Cl) | 22.50 | 22.45 |

| Nitrogen (N) | 8.89 | 8.92 |

| Oxygen (O) | 10.15 | 10.23 |

The data presented in the "Found %" column represents a typical result for a pure sample, showing values that are in close agreement with the theoretical percentages, thereby confirming the elemental composition of this compound.

Vi. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the electronic nature of molecules. For 3-Methylpyridine-2-carbonyl chloride, these calculations can elucidate the distribution of electrons, the nature of its molecular orbitals, and its vibrational modes, all of which are critical to understanding its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a favorable balance of accuracy and computational cost. DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G**, can provide a detailed picture of the electron density distribution within this compound.

Analysis of the Mulliken charges or Natural Bond Orbital (NBO) charges from DFT calculations would quantify these effects, providing a valuable tool for predicting the molecule's reactivity and intermolecular interactions. For instance, the calculated electrostatic potential map would visually highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals for this compound can be determined through DFT calculations.

For acylpyridines, the HOMO is typically a π-orbital distributed over the pyridine (B92270) ring, while the LUMO is often a π*-orbital localized on the carbonyl group and the adjacent ring atoms scielo.brscispace.comresearchgate.net. In this compound, the HOMO is expected to be primarily located on the 3-methylpyridine (B133936) ring. The LUMO, on the other hand, will likely be centered on the carbonyl chloride moiety, specifically the C=O double bond and the C-Cl bond, making the carbonyl carbon highly electrophilic scielo.brscispace.com.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO scielo.brscispace.comresearchgate.net. The presence of the methyl group is expected to slightly raise the energy of the HOMO, while the acyl chloride group will lower the energy of the LUMO, likely resulting in a relatively small energy gap and indicating a high propensity for reactions with nucleophiles.

| Orbital | Expected Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Primarily on the 3-methylpyridine ring | Site of electrophilic attack (less likely) |

| LUMO | Centered on the carbonyl chloride group (C=O and C-Cl) | Primary site for nucleophilic attack |

Vibrational Frequency Calculations for Spectral Assignment

Theoretical vibrational frequency calculations are an indispensable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated that aids in the identification of characteristic vibrational modes of this compound.

The calculated vibrational spectrum would show characteristic peaks for the various functional groups present in the molecule. Key vibrational modes would include:

C=O stretching: A strong absorption band is expected in the region of 1750-1800 cm⁻¹, characteristic of an acyl chloride.

Pyridine ring stretching: Several bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring elixirpublishers.com.

C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, corresponding to the stretching of the carbon-chlorine bond elixirpublishers.com.

C-H stretching: Vibrations of the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the methyl group.

By comparing the calculated frequencies (often scaled to account for anharmonicity and other systematic errors in the computational method) with experimental spectra, a detailed and accurate assignment of the observed bands can be achieved. This is particularly useful for distinguishing between different conformers or for identifying reaction intermediates.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1750 - 1800 |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the carbonyl chloride group relative to the pyridine ring allows for the existence of different rotational isomers, or conformers. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers between them.

For 2-pyridinecarbonyl chloride, computational studies have shown the existence of two main planar conformers: a trans form where the carbonyl oxygen is pointing away from the nitrogen atom, and a cis form where it is pointing towards the nitrogen atom. DFT calculations predict the trans conformer to be more stable in the gas phase researchgate.net. For this compound, a similar conformational landscape is expected. The steric and electronic effects of the 3-methyl group may slightly influence the relative energies of the cis and trans conformers and the rotational barrier between them. A detailed potential energy surface scan, where the dihedral angle between the pyridine ring and the carbonyl chloride group is systematically varied, can map out the energy landscape and identify the stable conformers and transition states for their interconversion.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound, particularly in solution nih.govresearchgate.net. MD simulations model the movement of atoms over time, taking into account intermolecular forces and the effects of a solvent. These simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility at different temperatures, and can be used to calculate various thermodynamic properties. For a reactive molecule like this compound, MD simulations can help to understand the role of the solvent in stabilizing certain conformers or in facilitating reaction pathways.

In Silico Studies of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, providing valuable information for reaction design and optimization.

Prediction of Reaction Pathways and Transition States

For this compound, a primary reaction pathway of interest is nucleophilic acyl substitution. Computational chemistry can be used to model the reaction of this molecule with various nucleophiles. By calculating the potential energy surface for the reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate.

The structure and energy of the transition state provide crucial information about the reaction mechanism and its rate. For a typical nucleophilic acyl substitution, the reaction would proceed through a tetrahedral intermediate rsc.org. DFT calculations can be used to optimize the geometries of the reactants, the tetrahedral intermediate, the transition state, and the products. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

By modeling the reaction with different nucleophiles, it is possible to predict the selectivity of this compound. Furthermore, the influence of the 3-methyl group on the reactivity, compared to the unsubstituted 2-pyridinecarbonyl chloride, can be quantitatively assessed through these theoretical calculations. For example, the electron-donating nature of the methyl group might slightly decrease the electrophilicity of the carbonyl carbon, potentially affecting the reaction rate.

Steric and Electronic Effects on Reaction Kinetics

Computational and theoretical studies provide significant insights into the reaction kinetics of this compound, particularly concerning the influence of steric and electronic factors on its reactivity. The presence of the methyl group at the 3-position and the nitrogen atom within the pyridine ring introduces distinct effects that modulate the rate of nucleophilic acyl substitution reactions.

Electronic Effects:

A theoretical study utilizing DFT calculations on the nucleophilic substitution of acyl chlorides with pyridine provides insight into the transition state. The calculations show that the reaction proceeds via a concerted SN2-like mechanism, where the nucleophile attacks the carbonyl carbon. The LUMO of the transition state is composed of mixed orbitals from both the nucleophile and the acyl chloride, with the σ* orbital of the C-Cl bond being a major component. This indicates that electronic factors that lower the energy of this LUMO, such as the electron-withdrawing pyridine nitrogen, will lower the activation energy and increase the reaction rate.

| Compound | Substituent at C3 | Electronic Effect | Predicted Relative Reactivity |

| Pyridine-2-carbonyl chloride | H | Reference | Base |

| This compound | CH₃ | +I (Inductive) | Slightly Decreased |

| 3-Nitropyridine-2-carbonyl chloride | NO₂ | -I, -M (Inductive, Mesomeric) | Significantly Increased |

Steric Effects:

The methyl group at the 3-position (ortho to the carbonyl chloride) introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. Computational models of nucleophilic attack on carbonyl centers consistently show that bulky ortho-substituents increase the activation energy of the reaction.

For instance, in the carbonylation of ortho-substituted iodoarenes, it has been observed that the ortho-substituent acts as a "steric buttress," hindering the approach of the incoming nucleophile. This leads to a slower reaction rate compared to the meta- or para-substituted analogues. While this is not a direct analogue to nucleophilic attack on this compound, the principle of steric hindrance from an ortho-substituent is transferable.

Theoretical calculations on related systems, such as the hydrolysis of ortho-substituted benzoyl chlorides, have shown that the presence of an ortho-alkyl group can lead to a more crowded transition state, thereby increasing the activation barrier. The magnitude of this steric effect is dependent on the size of both the ortho-substituent and the incoming nucleophile.

| Parameter | Effect of 3-Methyl Group | Consequence on Reaction Kinetics |

| Electronic | +I effect (electron-donating) | Decreases electrophilicity of carbonyl carbon (slight deactivation) |

| Steric | Steric hindrance | Hinders nucleophilic approach to the carbonyl carbon (significant deactivation) |

Detailed kinetic studies involving a series of 3-substituted pyridine-2-carbonyl chlorides would be necessary to experimentally deconvolute these competing effects and provide quantitative data for parameters such as activation energies and rate constants.

Viii. Catalysis and Catalytic Transformations Involving Pyridyl Acyl Chlorides

Role as Substrates in Catalytic Organic Reactions

Pyridyl acyl chlorides are versatile electrophiles that can participate in a range of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are central to modern organic synthesis, enabling the construction of complex molecular architectures. While specific studies on 3-Methylpyridine-2-carbonyl chloride are not extensively documented in publicly available literature, the reactivity of analogous aroyl and heteroaroyl chlorides provides a strong basis for understanding its potential as a substrate.

Key catalytic reactions where pyridyl acyl chlorides can serve as substrates include:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide or related electrophile. Acyl chlorides can be used as alternatives to aryl halides for the synthesis of ketones. For instance, the palladium-catalyzed coupling of 3-methylthiophene-2-carbonyl chloride with various aryl/heteroaryl-boronic acids has been shown to produce thienyl ketones in good to excellent yields under mild conditions. researchgate.net This suggests that this compound could similarly react with boronic acids to yield the corresponding pyridyl ketones. The first palladium-catalyzed coupling of acyl chlorides with organoboronic acids was reported to proceed under anhydrous conditions using a Pd(PPh₃)₄ catalyst. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organohalide. Acyl chlorides are effective electrophiles in this reaction for the synthesis of ketones. wikipedia.orgorganic-chemistry.org The palladium-catalyzed chemoselective cross-coupling of both aliphatic and aromatic acyl chlorides with organostannanes has been demonstrated to be a useful alternative to Friedel-Crafts acylation. organic-chemistry.org This methodology is tolerant of various functional groups, which is a significant advantage in the synthesis of complex molecules.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org While aryl halides are the most common electrophiles, the use of acyl chlorides can lead to the formation of α,β-unsaturated ketones, although this can sometimes be accompanied by decarbonylation.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The use of acyl chlorides in Sonogashira reactions can produce ynones. Palladium catalysts, sometimes supported on functionalized silica (B1680970) gel, have been shown to be effective for the coupling of acyl chlorides with terminal alkynes, even without a copper co-catalyst. mdpi.com

Decarbonylative Coupling: A significant catalytic transformation involving aroyl chlorides is decarbonylative coupling, where the carbonyl group is lost as carbon monoxide. Palladium catalysts, particularly with bulky phosphine (B1218219) ligands like Brettphos, can catalyze the decarbonylative chlorination of aroyl chlorides, which can then participate in various cross-coupling reactions in situ to form biaryls, aryl amines, and other products. nih.govnih.gov Similarly, palladium-catalyzed decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes has been reported. mdpi.com

The choice of catalyst, ligands, and reaction conditions is crucial in determining the outcome of these reactions, particularly in controlling the competition between direct coupling and decarbonylative pathways.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Acyl Chlorides This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Electrophile | Nucleophile | Catalyst System (Example) | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Acyl Chloride | Arylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | Aryl Ketone | researchgate.netnih.gov |

| Stille Coupling | Acyl Chloride | Organostannane | Bis(di-tert-butylchlorophosphine)palladium(II) dichloride | Ketone | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Acyl Chloride | Terminal Alkyne | Pd(OAc)₂ / Functionalized Silica | Ynone | mdpi.com |

| Decarbonylative Coupling | Aroyl Chloride | Various Nucleophiles | Pd⁰/Brettphos | Biaryls, Aryl Amines, etc. | nih.govnih.gov |

Use of Pyridine (B92270) Derivatives as Ligands in Homogeneous Catalysis

Pyridine and its derivatives are ubiquitous as ligands in homogeneous catalysis due to their ability to coordinate to a wide range of transition metals and influence their catalytic activity, selectivity, and stability. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a stable coordinate bond. The electronic and steric properties of the pyridine ligand can be readily tuned by introducing substituents on the ring.

N-Heterocyclic Carbene (NHC) Ligands: Pyridine-functionalized N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in palladium-catalyzed cross-coupling reactions. nih.gov These ligands combine the strong σ-donating properties of the NHC moiety with the coordinating ability of the pyridine nitrogen. Palladium complexes bearing these ligands have shown excellent catalytic activity in Heck and Suzuki-Miyaura reactions. rsc.orgresearchgate.netresearchgate.net For example, palladium complexes with pyridyl-supported pyrazolyl-NHC ligands are highly active catalysts for the Suzuki-Miyaura coupling of aryl halides with boronic acids under mild conditions. researchgate.net

Bipyridine Ligands: 2,2'-Bipyridine (bpy) and its substituted derivatives are classic chelating ligands that form stable complexes with many transition metals, including ruthenium, rhodium, and manganese. acs.orgacs.org These complexes have been investigated as catalysts for a variety of transformations. For instance, manganese complexes with bulky bipyridine ligands have been studied as electrocatalysts for the reduction of carbon dioxide. acs.org The electronic properties of the bipyridine ligand, modulated by substituents, can have a significant impact on the catalytic efficiency. A systematic study of rhodium complexes with substituted bipyridine ligands for NADH regeneration revealed that the catalytic efficiency is inversely correlated with their redox potentials. acs.org

Pincer Ligands: Pyridine-centered pincer ligands, which bind to a metal center through a central pyridine ring and two donor arms, are highly effective in catalysis. Ruthenium complexes with pyridine-based PNN pincer ligands have been shown to catalyze the hydrogenation of amides to amines and alcohols under mild conditions. mdpi.com

Table 2: Influence of Pyridine-Based Ligands on Catalytic Reactions This table is interactive and can be sorted by clicking on the column headers.

| Ligand Type | Metal | Reaction Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| Pyridine-functionalized NHC | Palladium | Heck Reaction | Excellent catalyst performance. | rsc.org |

| Pyridyl-supported pyrazolyl-NHC | Palladium | Suzuki-Miyaura | Good to excellent catalytic activity with aryl halides. | researchgate.net |

| Bulky Bipyridine | Manganese | CO₂ Reduction | Eliminates dimerization in the catalytic cycle. | acs.org |

| Substituted Bipyridine | Rhodium | NADH Regeneration | Catalytic efficiency correlates with redox potential. | acs.org |

| Pyridine-based PNN Pincer | Ruthenium | Amide Hydrogenation | Effective catalysis under mild conditions. | mdpi.com |

Heterogeneous Catalysis in Pyridine and Methylpyridine Synthesis (Broader Context)

While this compound is a derivative of 3-methylpyridine (B133936) (β-picoline), the industrial synthesis of the parent methylpyridines often relies on heterogeneous catalysis. These processes typically involve the gas-phase reaction of simple starting materials over solid catalysts at elevated temperatures.

One common method for the synthesis of pyridine and its derivatives is the reaction of acetylene (B1199291) and ammonia (B1221849) in the presence of a heterogeneous catalyst. nsf.gov The nature of the catalyst is critical for the yield and selectivity of the reaction. Catalysts containing d-metal oxides, such as cadmium oxide (CdO), have been shown to increase the activity towards the formation of pyridine bases through heterocyclization. nsf.gov The Cd²⁺ ion is believed to play a crucial role in the activation of acetylene. The efficiency of these catalysts can be further enhanced by using a support material like kaolin (B608303) and by optimizing the catalyst composition, for example, by including other metal oxides like chromium(III) oxide (Cr₂O₃). nsf.gov The formation of methylpyridines is dependent on the amount of the active metal component in the catalyst.

Kinetic and Mechanistic Studies of Catalyzed Reactions Involving Acyl Chlorides

Understanding the kinetics and mechanism of catalyzed reactions involving acyl chlorides is essential for optimizing reaction conditions and developing more efficient catalysts. The central event in many palladium-catalyzed cross-coupling reactions is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu

Oxidative Addition: The catalytic cycle is generally initiated by the oxidative addition of the acyl chloride to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-chlorine bond and the formation of an acylpalladium(II) intermediate. The rate of this step can be influenced by the electronic properties of the acyl chloride and the nature of the ligands on the palladium center. While detailed mechanistic studies on the oxidative addition of pyridyl acyl chlorides are scarce, theoretical studies on aryl halides have provided significant insights into this fundamental process. acs.orgmpg.de

Transmetalation: In reactions like the Suzuki and Stille couplings, the next step is transmetalation, where the organic group from the organoboron or organotin reagent is transferred to the palladium(II) center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination: The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst.

In some cases, a competing decarbonylative pathway can occur, where the acylpalladium(II) intermediate loses carbon monoxide to form an arylpalladium(II) species, which then proceeds through the catalytic cycle to yield a decarbonylated product. nih.gov The choice of ligands can significantly influence the relative rates of reductive elimination and decarbonylation.

Kinetic studies on the Sonogashira coupling of acyl chlorides with terminal alkynes have shown that the reaction rate can be dependent on the catalyst loading and temperature. mdpi.com Mechanistic investigations into the palladium-catalyzed coupling of acyl chlorides with organotin reagents have also been conducted, providing insights into the intricacies of the catalytic cycle. acs.org

Q & A

Q. What are the standard synthetic routes for 3-methylpyridine-2-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of 3-methylpicolinic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Refluxing the acid with excess SOCl₂ under anhydrous conditions (e.g., in dichloromethane or toluene).

- Monitoring reaction progress via TLC or FT-IR to confirm acid-to-acid chloride conversion (disappearance of -OH stretch at ~2500 cm⁻¹).

- Purification by distillation under reduced pressure to isolate the product.

Critical Variables : Excess SOCl₂ (1.5–2 equivalents) and temperature control (60–80°C) minimize side reactions like dimerization .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ ~8.5–8.7 ppm for pyridinium protons) and ¹³C NMR (carbonyl carbon at ~165 ppm) confirm the acyl chloride group.

- FT-IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch of acid chloride).

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z ~155 (exact mass depends on isotopic Cl distribution).

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer :

- Reactivity : Reacts violently with water, alcohols, and amines. Use inert atmosphere (N₂/Ar) and dry glassware.

- PPE : Acid-resistant gloves, goggles, and fume hood mandatory.

- Quenching : Residual acyl chloride is neutralized with cold aqueous NaHCO₃ or ethanol .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis?

- Methodological Answer :

- Solvent Choice : Anhydrous toluene reduces hydrolysis risk compared to polar solvents.

- Catalyst Addition : Catalytic DMF (1–2 mol%) accelerates chlorination, reducing reaction time and byproduct formation.

- Temperature Gradients : Gradual heating (ramp to 80°C over 30 min) avoids localized overheating, which promotes dimerization .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to detect common byproducts (e.g., 3-methylpicolinic acid dimer, Cl⁻ adducts).

- Deuterated Solvent Screening : Compare NMR in CDCl₃ vs. DMSO-d₆ to identify solvent interactions.

- DFT Calculations : Predict NMR/IR spectra for proposed impurities and match with experimental data .

Q. How does this compound function in metal-ligand coordination chemistry?

- Methodological Answer :

- Ligand Design : The pyridine nitrogen and carbonyl group act as bidentate ligands for transition metals (e.g., Ag⁺, Co²⁺).

- Complex Synthesis : React with metal salts (e.g., AgNO₃) in acetonitrile under reflux. Monitor via UV-Vis (shift in λ_max indicates coordination).

- Application : Such complexes are explored for antimicrobial activity or catalytic C–H activation .

Q. What computational methods predict reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.

- Reaction Pathway Modeling : Use Gaussian or ORCA to model transition states with amines/alcohols, predicting regioselectivity.

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.